Tetrafluoroborate

概要

説明

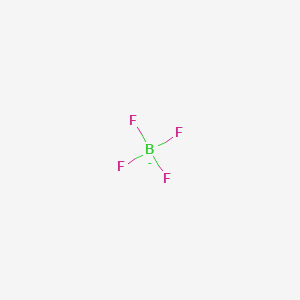

Tetrafluoroborate, also known as BF4-, is a commonly used anion in chemistry and biochemistry research. It is a highly stable compound and has a wide range of applications in various fields.

科学的研究の応用

Synthesis of Fluoride-Containing Coordination Compounds

Tetrafluoroborate is utilized as a starting material in the synthesis of fluoride-containing coordination compounds. These compounds vary in stoichiometry and structure, such as monomers, dimers, tetramers, and polymers, depending on the metal, ligand, and solvent system used (Reedijk, 1982).

Promoter in Sol-Gel Synthesis

The tetrafluoroborate ion (BF4-) acts as a promoter in the sol-gel synthesis of mesoporous silica, enhancing the hydrolytic condensation of alkoxysilanes. It is effective in creating thermally and hydrothermally stable mesoporous silica with a well-developed hexagonal structure and thick silicate wall (Okabe et al., 2004).

Salt Metathesis and Fluoridation

Tetrafluoroborate (BF4-) is involved in salt metathesis with organoboronic acids, producing organotrifluoroborates. This process highlights the ability of BF4- to exchange fluoride atoms and its lability (Lozada et al., 2023).

Electrophilic Fluorination

Tetrafluoroborate is used in electrophilic fluorination reactions, providing an effective route for the introduction of fluorine into organic molecules. One specific reagent, Selectfluor, demonstrates the broad applicability of this method in organic synthesis (Singh & Shreeve, 2004).

Catalyst for Epoxide Ring Opening

Zinc tetrafluoroborate hydrate is an efficient catalyst for the epoxide ring-opening reaction with amines, exhibiting high yields and selectivities. This catalyst has been applied in the synthesis of drugs like metoprolol (Pujala et al., 2011).

Biodistribution in PET Imaging

Tetrafluoroborate is utilized in PET imaging, particularly for thyroid gland imaging in primates. It shows a characteristic biodistribution in organs expressing the sodium/iodide symporter (NIS) (Martí-Climent et al., 2015).

Determination of Total Boron

Tetrafluoroborate ion (BF4-) is used in ion chromatography for the determination of total boron by converting boric acid to BF4- (Katagiri et al., 2006).

Electrochemical Production of Fluorine

Tetrafluoroborate melts are employed as electrolytes for the electrochemical production of fluorine, demonstrating efficient oxidation reactions for fluorine production (Mamantov & Laher, 1989).

Supramolecular Cage Complex Assembly

The templating effect of tetrafluoroborate ion facilitates the assembly of supramolecular cage complexes, demonstrating its importance in molecular architecture (Fleming et al., 1998).

Versatile Lubricant

Alkylimidazolium tetrafluoroborates are identified as versatile lubricants for various contact materials, showing excellent friction reduction and antiwear performance (Ye et al., 2001).

特性

CAS番号 |

14874-70-5 |

|---|---|

製品名 |

Tetrafluoroborate |

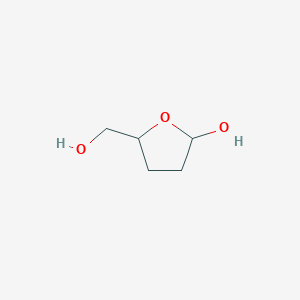

分子式 |

BF4- |

分子量 |

86.81 g/mol |

IUPAC名 |

tetrafluoroborate |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q-1 |

InChIキー |

ODGCEQLVLXJUCC-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F |

正規SMILES |

[B-](F)(F)(F)F |

同義語 |

fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)